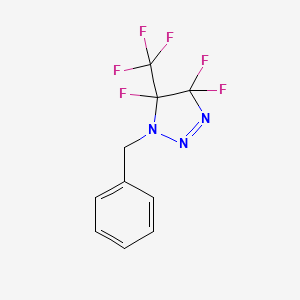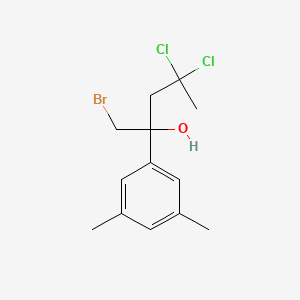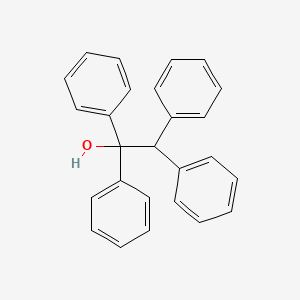
1,1,2,2-Tetraphenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetraphenylethanol is an organic compound with the molecular formula C26H22O. It is characterized by the presence of four phenyl groups attached to an ethanol backbone. This compound is known for its unique structural properties and has been studied extensively for its various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetraphenylethanol can be synthesized through several methods. One common synthetic route involves the reaction of benzophenone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction typically proceeds as follows:
Step 1: Benzophenone reacts with phenylmagnesium bromide in anhydrous ether to form a magnesium alkoxide intermediate.
Step 2: The intermediate is then hydrolyzed with water to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
1,1,2,2-Tetraphenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,2,2-Tetraphenylethylene using oxidizing agents such as chromic acid.
Reduction: Reduction of this compound can yield 1,1,2,2-Tetraphenylethane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 1,1,2,2-Tetraphenylethylene.
Reduction: 1,1,2,2-Tetraphenylethane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1,1,2,2-Tetraphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research has explored its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,1,2,2-Tetraphenylethanol involves its interaction with specific molecular targets. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, affecting their stability and activity .
類似化合物との比較
1,1,2,2-Tetraphenylethanol can be compared with other similar compounds such as:
1,1,2,2-Tetraphenylethylene: This compound is structurally similar but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1,2,2-Tetraphenylethane: This compound is the fully reduced form of this compound and has different chemical properties.
1,1,2,2-Tetraphenyl-1,2-ethanediol: This compound has an additional hydroxyl group, making it more hydrophilic and reactive in certain contexts.
Uniqueness: this compound is unique due to its combination of four phenyl groups and a hydroxyl group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
特性
CAS番号 |
981-24-8 |
|---|---|
分子式 |
C26H22O |
分子量 |
350.5 g/mol |
IUPAC名 |
1,1,2,2-tetraphenylethanol |
InChI |
InChI=1S/C26H22O/c27-26(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25,27H |
InChIキー |
HYRNQHVQTJQLFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)
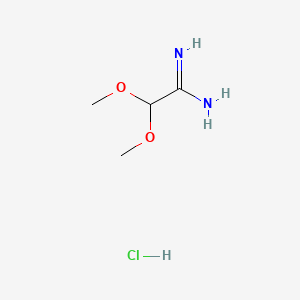

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
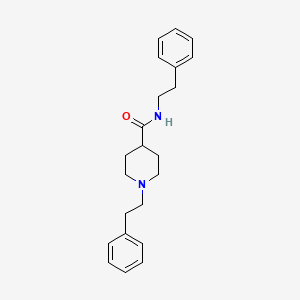
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
